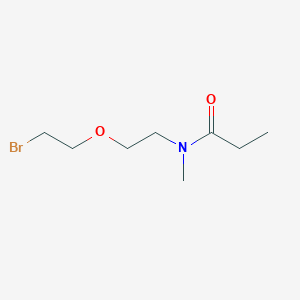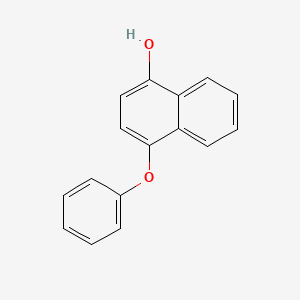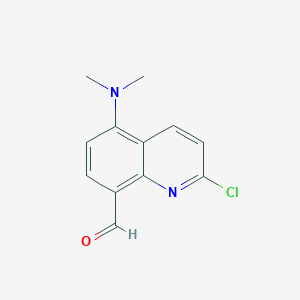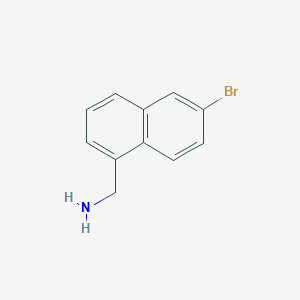
1-(Aminomethyl)-6-bromonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-6-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom at the sixth position and an aminomethyl group at the first position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-6-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-(aminomethyl)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-6-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aminomethyl group to a primary amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in primary amines or dehalogenated products.
Scientific Research Applications
1-(Aminomethyl)-6-bromonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-bromonaphthalene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromonaphthalene: Lacks the aminomethyl group, limiting its applications in organic synthesis and medicinal chemistry.
1-(Aminomethyl)-2-bromonaphthalene: Similar structure but with bromine at a different position, leading to different reactivity and applications.
Uniqueness: 1-(Aminomethyl)-6-bromonaphthalene is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(6-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |
InChI Key |
YYYHMSASSIHGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


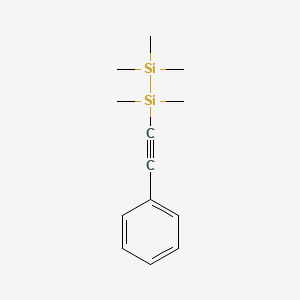


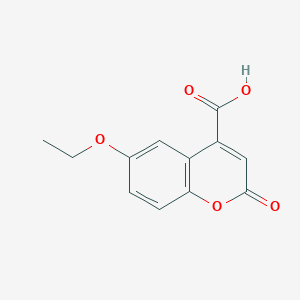
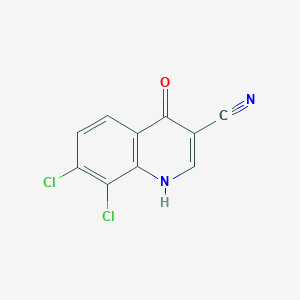

![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
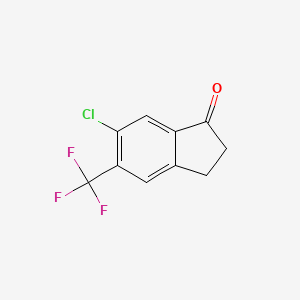
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
